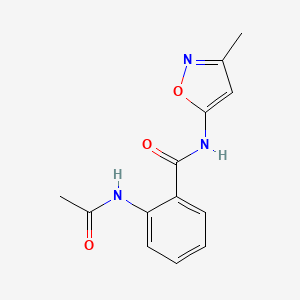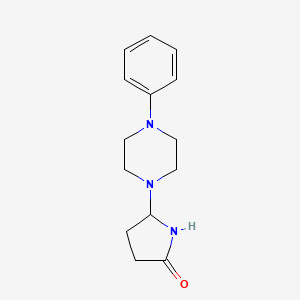
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is a chemical compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinone precursor. One common method involves the use of bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenylpiperazine in a polar aprotic solvent . The reaction conditions often require a basic aqueous medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl and piperazine moieties can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidinone moiety can influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(Substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds share a similar piperazine and phenyl structure but differ in the acetamide moiety.
N-(Substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides: These compounds have a propanamide group instead of a pyrrolidinone moiety.
Uniqueness
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is unique due to its specific combination of a piperazine ring, phenyl group, and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
91703-06-9 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18) |
InChI Key |
JAYSDEBWXVXRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


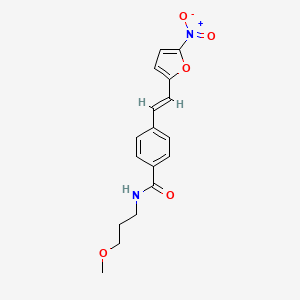

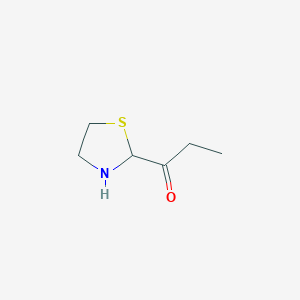
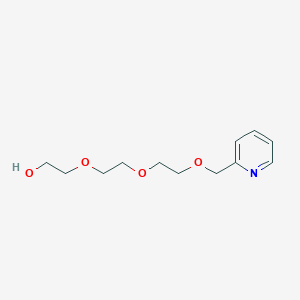
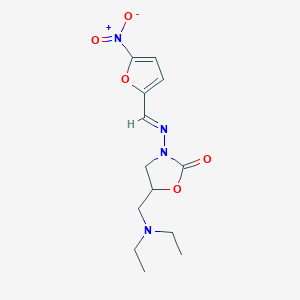

![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
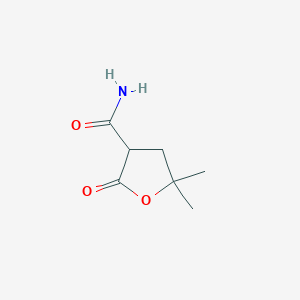
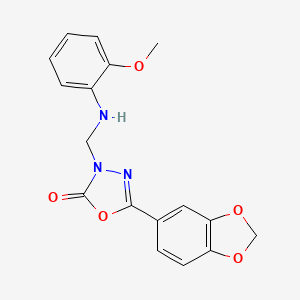
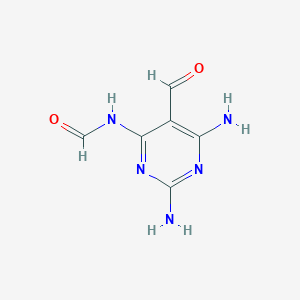
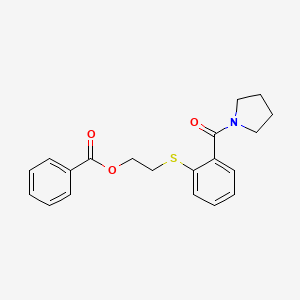
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

